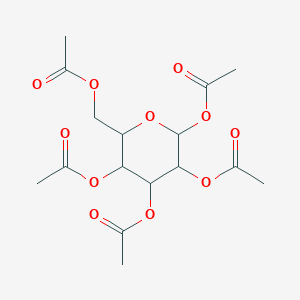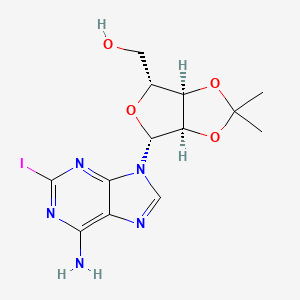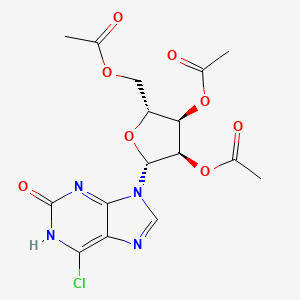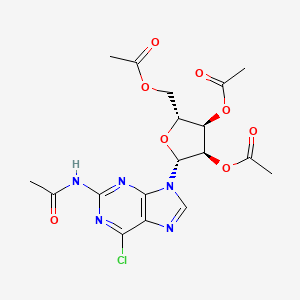
p-Nitrophenyl-α-D-Laminaribioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl-α-D-Laminaribioside typically involves the glycosylation of p-nitrophenol with a suitable donor molecule, such as a protected laminaribiose derivative. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired α-glycosidic bond.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving protection and deprotection steps, purification by chromatography, and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: p-Nitrophenyl-α-D-Laminaribioside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes such as α-glucosidase, resulting in the release of p-nitrophenol and laminaribiose.
Oxidation and Reduction: Though less common, these reactions can modify the nitro group or the sugar moiety under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH, using enzymes like α-glucosidase.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products Formed:
Hydrolysis: Produces p-nitrophenol and laminaribiose.
Oxidation and Reduction: Depending on the conditions, products may include various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
p-Nitrophenyl-α-D-Laminaribioside is widely used in scientific research, particularly in the following areas:
Enzyme Activity Assays: Used as a substrate to measure the activity of enzymes like α-glucosidase.
Carbohydrate Metabolism Studies: Helps in understanding the breakdown and utilization of carbohydrates in biological systems.
Drug Development: Serves as a model compound in the screening of enzyme inhibitors, particularly for diabetes and other metabolic disorders.
Biochemical Research: Utilized in various biochemical assays to study enzyme kinetics and substrate specificity.
Mecanismo De Acción
The primary mechanism of action of p-Nitrophenyl-α-D-Laminaribioside involves its hydrolysis by enzymes such as α-glucosidase. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol and laminaribiose . This reaction is often monitored by measuring the absorbance of p-nitrophenol at 400 nm, providing a quantitative measure of enzyme activity .
Comparación Con Compuestos Similares
- p-Nitrophenyl-α-D-Glucopyranoside
- p-Nitrophenyl-β-D-Galactopyranoside
- p-Nitrophenyl-α-D-Mannopyranoside
Comparison:
- Substrate Specificity: p-Nitrophenyl-α-D-Laminaribioside is specifically hydrolyzed by enzymes that recognize the α-glycosidic bond in laminaribiose, whereas other similar compounds are substrates for different glycosidases .
- Enzyme Kinetics: The kinetic parameters, such as Km and Vmax, differ among these compounds, reflecting their unique interactions with specific enzymes .
- Applications: While all these compounds are used in enzyme assays, this compound is particularly valuable in studying enzymes involved in the metabolism of laminaribiose .
Propiedades
Número CAS |
1660953-25-2 |
|---|---|
Fórmula molecular |
C₁₈H₂₅NO₁₃ |
Peso molecular |
463.39 |
Sinónimos |
p-Nitrophenyl 3-O-α-Glucopyranosyl-α-glucopyranoside; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)


![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)


